molecular formula C23H25N5O3 B12161846 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B12161846
M. Wt: 419.5 g/mol
InChI Key: RMPVSASXAJOBGK-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound featuring an indole core, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the 2-methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor like an acyl chloride.

    Coupling of the Indole and Triazole Moieties: The final step involves coupling the indole derivative with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indole and triazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

Medically, this compound holds potential as a pharmaceutical agent. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The indole and triazole rings can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-phenylacetamide: Lacks the triazole ring, which may reduce its biological activity.

    N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide: Lacks the indole core, which may alter its binding properties and efficacy.

    2-[1-(2-hydroxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

Uniqueness

The combination of the indole core and the triazole ring in 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C23H25N5O3/c1-30-12-11-28-14-17(19-5-3-4-6-20(19)28)13-22(29)24-18-9-7-16(8-10-18)23-25-21(15-31-2)26-27-23/h3-10,14H,11-13,15H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

RMPVSASXAJOBGK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

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